molecular formula C10H6F6O2 B6325396 2-(2,2,2-Trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole CAS No. 155734-17-1

2-(2,2,2-Trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole

Cat. No. B6325396
M. Wt: 272.14 g/mol
InChI Key: AXLOHHHBWGNFLD-UHFFFAOYSA-N
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Patent
US05585395

Procedure details

11 g of pyrocatechol were dissolved in 200 ml of dimethylfomamide, and 18 g of 45% strength by weight aqueous sodium hydroxide solution were added. 20 g of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene were added dropwise at 75° C. to the mixture. Stirring was continued for 30 minutes at 75° C. The mixture was then poured into 500 ml of ice-water and extracted with diethyl ether. The organic phase was washed with water, dried with magnesium sulphate and concentrated. Finally, the product was distilled under a high vacuum. The yield was 15 g (=56%) the boiling point was 60° C. at 10 mbar. The NMR spectra showed the following characteristic absorptions: 19F-NMR: -59.0 and -84.6 ppm; 1H-NMR: 3.02 ppm.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].Cl[C:10](=[CH:15][C:16]([F:19])([F:18])[F:17])[C:11]([F:14])([F:13])[F:12]>[OH-].[Na+]>[F:12][C:11]([F:14])([F:13])[CH2:10][C:15]1([C:16]([F:19])([F:18])[F:17])[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=2[O:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC(C(F)(F)F)=CC(F)(F)F
Step Three
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Finally, the product was distilled under a high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC(CC1(OC2=C(O1)C=CC=C2)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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